molecular formula C12H16BrNO2S B1498218 tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1000577-81-0

tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No. B1498218
CAS RN: 1000577-81-0
M. Wt: 318.23 g/mol
InChI Key: OZMHRZWKQLSLQP-UHFFFAOYSA-N
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Description

“tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” is a chemical compound with the molecular formula C12H16BrNO2S . It is often used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” is characterized by a thieno[3,2-c]pyridine core, which is a bicyclic system containing a five-membered ring fused to a six-membered ring. One of the carbon atoms in the five-membered ring is replaced by a sulfur atom, and the six-membered ring contains a nitrogen atom .


Chemical Reactions Analysis

“tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the carboxylate ester group, which can be hydrolyzed or reacted with nucleophiles .


Physical And Chemical Properties Analysis

“tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” is a solid at room temperature . It has a predicted boiling point of 384.6±42.0 °C . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. Its Schiff base compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. The compound exhibits intramolecular hydrogen bonding, essential for its structural stability, as determined by X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Use in Pharmaceutical Synthesis

  • This compound plays a role in the synthesis of pharmaceuticals. It undergoes Michael addition in tert-butanol saturated with ammonia to produce β-amino-5-pyrimidinepropanoic ester, which is useful in peptide and peptidomimic synthesis. This demonstrates the compound's utility in developing novel pharmaceutical compounds (Bovy & Rico, 1993).

Application in Organic Chemistry

  • In organic chemistry, it is used in reactions such as the ruthenium-catalyzed arylation of carboxylic acids with aryl halides. These reactions are crucial in the development of complex organic molecules and have broad applications in chemical synthesis (Huang & Weix, 2016).

Chemical Interactions and Reactions

  • The compound is involved in palladium-catalyzed coupling reactions, which are integral to the synthesis of various organic molecules. These reactions are fundamental in the study of organic synthesis and chemical engineering (Wustrow & Wise, 1991).

Research in Biochemistry and Pharmacology

  • It is used in studies related to the metabolism of certain pharmaceutical compounds, specifically focusing on the mechanisms involved in the metabolic process. This is important in understanding how drugs are processed in the body and for the development of new pharmaceuticals (Prakash, Wang, O’Connell, & Johnson, 2008).

Safety And Hazards

“tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . Proper protective measures, such as wearing chemical protective gloves and goggles, should be taken when handling this compound .

Future Directions

As an intermediate in organic synthesis, “tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” has potential applications in the synthesis of more complex organic compounds. Future research may focus on developing more efficient and environmentally friendly methods for its synthesis, as well as exploring new reactions and applications .

properties

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-10-8(6-14)9(13)7-17-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMHRZWKQLSLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659980
Record name tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

CAS RN

1000577-81-0
Record name tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

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